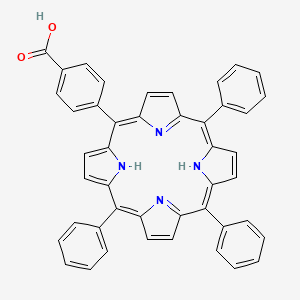

5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin

Descripción general

Descripción

5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin is a building block for porphyrin-type photosensitizers and glycopophyrin derivatives . It has a molecular weight of 658.75 and a molecular formula of C45H30N4O2 .

Synthesis Analysis

The synthesis of 5-(4′-carboxyphenyl)-10,15,20-tris(pentafluorophenyl)porphyrin and its pyrrolidine-fused chlorin derivative was developed by the 1,3-dipolar cycloaddition of a carbomethoxyphenyl substituted porphyrin with an azomethine ylide, followed by hydrolysis under thermal acidic conditions .Molecular Structure Analysis

The crystal structure of 5-(4′-carboxyphenyl)-10,15,20-tri(4′-t-butylphenyl)porphinato zinc(II) shows an interesting hydrogen-bonded dimeric structure in the solid state .Chemical Reactions Analysis

The 1,3-dipolar cycloaddition of the carbomethoxyphenyl porphyrin with N-methyl nitrone was performed to give an isomeric mixture of isoxazolidine-fused chlorins, revealing lower selectivity and lower yields .Physical And Chemical Properties Analysis

5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin is a solid at 20 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis Advancements

The synthesis of 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin has been enhanced through microwave-assisted methods. This approach allows for shorter reaction times and reduced reagent usage, making it more efficient than traditional synthesis methods (Chouikrat et al., 2015).

Photodynamic Applications

5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin shows promise in photodynamic applications. It has been used to generate singlet oxygen, a key component in photodynamic therapy, which is significant in the treatment of various diseases and conditions (Narang et al., 2017).

Antimicrobial Properties

This compound has demonstrated effectiveness in photodynamic antimicrobial chemotherapy, specifically against Staphylococcus aureus. This application is particularly relevant in the context of antibiotic resistance and the need for alternative antimicrobial strategies (Shabangu et al., 2020).

Potential in Cancer Therapy

Its use in boron neutron capture therapy (BNCT) for cancer treatment has been explored. The synthesis of boronated porphyrins with this compound could provide a new avenue for cancer therapy (Zaitsev et al., 2009).

Coordination and Conjugation

The introduction of a carboxylate function into porphyrins like 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin allows for diverse modifications, including coordination and conjugation. These are crucial for enhancing the efficiency of macrocycles in various applications, particularly in photonic materials and biological contexts (Almeida et al., 2018).

Photophysical Properties

The synthesis and study of novel porphyrin derivatives, including 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin, have provided insights into their photophysical properties. This is crucial for their application in fields like photodynamic therapy and fluorescence imaging (Sharma et al., 2012).

Analytical Applications

One innovative application is in the detection of histamine usingfunctionalized porphyrins as electrochemical mediators. Specifically, 5-(4-carboxyphenyl)-10,15,20-triphenylporphyrin (CPTPP) has been used for this purpose, highlighting its potential in biochemical sensing and analytical chemistry (Iordache et al., 2017).

Molecular Interaction Studies

The compound has also been used to study interactions with proteins like serum albumin. This research is significant for understanding the binding mechanisms of porphyrins, which is important in the design of drug delivery systems and therapeutic agents (Ge, 2012).

Mimicking Natural Enzymes

In efforts to mimic natural enzymes like [FeFe]-hydrogenases, porphyrin and metalloporphyrin moiety-containing model complexes have been synthesized using 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin. This research contributes to the development of artificial enzymes for applications in green chemistry and renewable energy (Song et al., 2014).

Spectroscopic and Acid-Base Studies

The acid-base properties of asymmetrically substituted tetraphenylporphyrin derivatives, including 5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin, have been explored. These studies are essential for understanding the chemical activity of porphyrins in different environments, which is crucial for their application in various scientific fields (Ivanova et al., 2021).

Direcciones Futuras

The introduction of a carboxylate function into porphyrins allows a variety of modifications, which are central to enhancing the efficiency of macrocycles in photonic materials and biological applications . This suggests potential future directions in the development of new materials and applications.

Propiedades

IUPAC Name |

4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H30N4O2/c50-45(51)32-18-16-31(17-19-32)44-39-26-24-37(48-39)42(29-12-6-2-7-13-29)35-22-20-33(46-35)41(28-10-4-1-5-11-28)34-21-23-36(47-34)43(30-14-8-3-9-15-30)38-25-27-40(44)49-38/h1-27,46,49H,(H,50,51) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZTMFXHPFNRUNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=CC=C9)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H30N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Carboxyphenyl)-10,15,20-triphenylporphyrin | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(4-chlorophenyl)ethanehydrazonoyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B1530852.png)

![7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B1530864.png)

![5,5-Dimethyl-2-{[4-(2-naphthyloxy)anilino]methylene}-1,3-cyclohexanedione](/img/structure/B1530866.png)

![Methyl 4-[[[3-(Fluoromethyl)phenyl]amino]methyl]benzoate](/img/structure/B1530869.png)